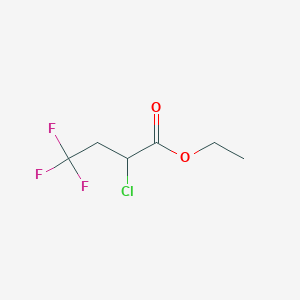
Ethyl 2-chloro-4,4,4-trifluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-4,4,4-trifluorobutanoate is a chemical compound with the molecular formula C6H8ClF3O2. It is also known by its synonym, Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate . This compound is characterized by the presence of a chloro group and three fluorine atoms, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4,4,4-trifluorobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chlorotrifluoroethylene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-chloro-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,4,4-trifluorobutyrate: An ethyl ester of 4,4,4-tributyric acid, used as a spin trapping reagent in spectroscopy.
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne used in regioselectivity studies.
Uniqueness
Ethyl 2-chloro-4,4,4-trifluorobutanoate is unique due to its combination of chloro and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and industrial applications .
Propriétés
Numéro CAS |
59608-84-3 |
|---|---|
Formule moléculaire |
C6H8ClF3O2 |
Poids moléculaire |
204.57 g/mol |
Nom IUPAC |
ethyl 2-chloro-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C6H8ClF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3 |
Clé InChI |
LBTUHGFHTUMQFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















